Patentblau V-Natrium

Übersicht

Beschreibung

Patent Blue V Sodium is a synthetic dye known for its imaging and food coloring properties. It is recognized for its use in sentinel lymph node (SLN) techniques to guide nodal dissection or other imaging procedures, distinguishing itself by its vivid blue coloration. This dye, which is a sodium or calcium salt of [4-(alpha-(4-diethylaminophenyl)-5-hydroxy- 2,4-disulfophenyl-methylidene)-2,5-cyclohexadien-1-ylidene] diethylammonium hydroxide inner salt, has various applications beyond medical imaging, such as in food coloring and cosmetics, albeit with specific safety guidelines to prevent misuse and adverse reactions (Definitions, 2020).

Synthesis Analysis

The synthesis of Patent Blue V involves complex chemical processes that ensure its stable and effective formulation. Notably, the dye has been subject to studies focused on its photocatalytic degradation using supported TiO2 to assess environmental impact and degradation pathways. This research indicates that Patent Blue V can undergo a series of photodegradation reactions leading to various intermediate products before eventual mineralization, highlighting the dye's chemical reactivity and the potential for environmental detoxification (Barka et al., 2011).

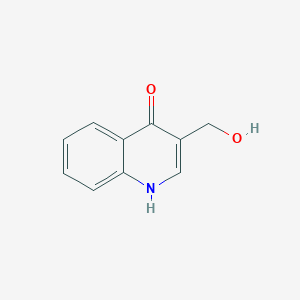

Molecular Structure Analysis

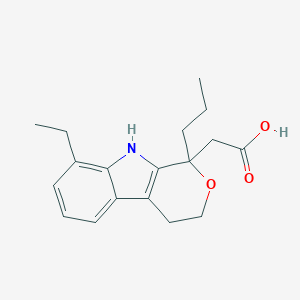

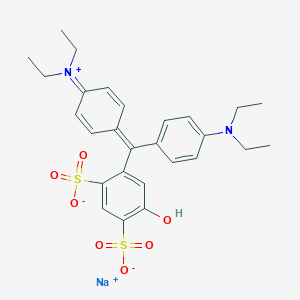

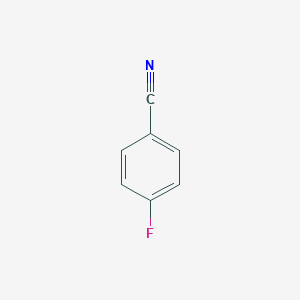

Patent Blue V's molecular structure is characterized by its complex organic compound nature, featuring a diethylamino phenyl group and sulfophenyl methylidene components. This structure is crucial for its coloring properties and its ability to interact with biological tissues during medical procedures. The molecular intricacies contribute to its efficacy in applications such as sentinel lymph node mapping but also require careful consideration regarding its reactivity and potential for adverse reactions in medical settings.

Chemical Reactions and Properties

The chemical reactions and properties of Patent Blue V have been extensively studied, particularly in the context of its degradation and interaction with environmental catalysts. Research utilizing TiO2-coated fibers has shown that Patent Blue V can be degraded photocatalytically, illustrating the dye's reactive nature under specific conditions. These studies provide insight into the dye's behavior in aqueous solutions and its potential environmental impact, emphasizing the importance of understanding its chemical properties for safe and effective use (Barka et al., 2011).

Wissenschaftliche Forschungsanwendungen

Biologische Färbung

Patentblau V-Natrium wird als biologischer Farbstoff verwendet . Es ist besonders effektiv für die Darstellung von Hämoglobin . Dies macht es zu einem wertvollen Werkzeug in der biologischen Forschung und medizinischen Diagnostik.

Pharmakologische Färbung

Im Bereich der Pharmakologie wird this compound als Farbstoff verwendet . Dies ermöglicht es Forschern, verschiedene biologische Proben zu visualisieren und zu untersuchen, wodurch unser Verständnis verschiedener pharmakologischer Prozesse verbessert wird .

Physiologische Tracersubstanz

This compound wird als physiologischer Tracer verwendet . Das bedeutet, dass es verwendet werden kann, um die Bewegung von Flüssigkeit in der Niere zu untersuchen . Diese Anwendung ist besonders nützlich im Bereich der Biologie und Medizin und hilft Forschern, die Nierenfunktion zu verstehen und Nierenerkrankungen zu diagnostizieren .

Lebensmittelzusatzstoff

Gemäß einer wissenschaftlichen Stellungnahme zur Neubewertung von Patentblau V (E 131) wird es als Lebensmittelzusatzstoff verwendet . Die spezifischen Anwendungen und die Sicherheit dieser Verwendung sind jedoch Gegenstand laufender Forschung und behördlicher Aufsicht .

Herstellungsprozess

This compound wird im Herstellungsprozess verschiedener Produkte verwendet

Wirkmechanismus

Target of Action

Patent Blue V Sodium, also known as Sulfan Blue, is primarily used as a biological stain and a physiological tracer . It is used in the field of biology and medicine to demonstrate hemoglobin and to study the movement of fluid within the kidney . In medical applications, it is used to label lymphatic vessels, arterial territories, and lymph nodes prior to biopsy in some cancers .

Mode of Action

The specific binding of Patent Blue V allows it to freely travel in the breast lymphatics and allows staging with a less invasive alternative . It forms a complex with albumin, which is picked up by regional afferent lymphatics to identify sentinel lymph nodes . A sentinel lymph node is the first lymph node in a chain or group of lymph nodes that cancer is most likely to spread to .

Biochemical Pathways

The biochemical pathways affected by Patent Blue V Sodium are primarily related to its role as a physiological tracer. It is used to study the movement of fluid within the kidney . .

Pharmacokinetics

It is known that the compound is used for marking lymphatic vessels and arterial territories, as well as for sentinel lymph node identification prior to biopsy in patients with operable breast cancer and clinically negative lymph nodes in combination with a radiotracer .

Result of Action

The administration of Patent Blue V has been reported to cause hypersensitivity reactions in approximately 1% of the patients . It also presents a localized blue coloration which has made Patent Blue V a sensitive and specific option for the detection of micrometastatic cancer in lymph nodes .

Action Environment

The action of Patent Blue V Sodium can be influenced by environmental factors. For instance, the color of the dye is pH-dependent. In aqueous solution, its color will vary from a deep blue in alkaline or weakly acidic medium to a yellow–orange in stronger acidic conditions . This property makes it useful as a pH indicator for the range 0.8–3.0 . Furthermore, the structure of Patent Blue V is also redox-sensitive, changing from a reduced yellow form to an oxidized red form in solution .

Safety and Hazards

Dust of Patent Blue V may cause respiratory irritation after excessive inhalation exposure. It may also cause irritation in skin folds or by contact in combination with tight clothing. Dust from this product may cause eye irritation, redness, itching, and tears. It may also cause irritation to the digestive tract . It is banned as a food dye in Australia and the US, as it may cause allergic reactions .

Biochemische Analyse

Biochemical Properties

Patent Blue V sodium interacts with various biomolecules in its applications. For instance, it is used as a stain in pharmacology, indicating its interaction with proteins and enzymes involved in these processes

Cellular Effects

It is known that Patent Blue V sodium is used as a physiological tracer, suggesting that it may have some influence on cell function .

Molecular Mechanism

It is known that Patent Blue V sodium is a biological stain used for the demonstration of hemoglobin , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

It is known that Patent Blue V sodium is used as a physiological tracer , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that the maximum safe feed concentration of Patent Blue V is 250 mg/kg complete feed for non food-producing animals .

Metabolic Pathways

It is known that Patent Blue V sodium is a biological stain used for the demonstration of hemoglobin , suggesting that it may interact with enzymes or cofactors involved in these pathways.

Transport and Distribution

It is known that Patent Blue V sodium is used as a physiological tracer , suggesting that it may interact with transporters or binding proteins and have effects on its localization or accumulation.

Subcellular Localization

It is known that Patent Blue V sodium is used as a physiological tracer , suggesting that it may be directed to specific compartments or organelles.

Eigenschaften

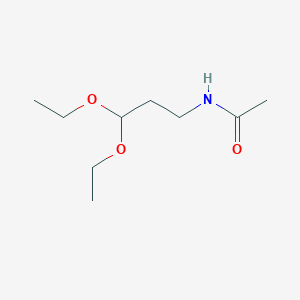

IUPAC Name |

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O7S2.Na/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLFOMWMYRKZRF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N2NaO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942380 | |

| Record name | C.I. Food Blue 5:2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20262-76-4 | |

| Record name | Patent Blue V sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020262764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Food Blue 5:2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen [4-[4-(diethylamino)-5'-hydroxy-2',4'-disulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PATENT BLUE V SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZL680Q9Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can Patent Blue V sodium be used to study drug release from lipid formulations?

A1: Yes, Patent Blue V sodium serves as a useful model drug compound in in vitro release (IVR) assays for pharmaceutical lipid formulations. [] Researchers incorporated it into a lipid formulation composed of phosphatidylcholine (PC) and glycerol dioleate (GDO). Upon injection into a buffered saline solution, this formulation self-assembles into liquid crystal structures, entrapping the dye. The dye's release, accelerated by lipase-mediated lipid degradation, can then be monitored spectrophotometrically. [] This allows researchers to study factors impacting drug release from these types of formulations.

Q2: Beyond drug delivery, are there other applications for Patent Blue V sodium in research?

A2: Patent Blue V sodium plays a crucial role in validating targeting accuracy for Magnetic Resonance-guided High Intensity Focused Ultrasound (MRgHIFU). [] Researchers create a trackable "ballistic target" by injecting a mixture of Patent Blue V sodium and a gadolinium-based contrast agent into tissue. Subsequent RF coagulation traps this mixture, creating a marker detectable by both MRI and histological staining. This marker then serves as a reference point to evaluate the precision of MRgHIFU ablation, ensuring the thermal lesion is accurately centered on the target. []

Q3: What is the environmental fate of Patent Blue V sodium and are there methods to break it down?

A3: Patent Blue V sodium can undergo photocatalytic degradation when exposed to UV light in the presence of a photocatalyst like titanium dioxide (TiO2). [] This process effectively breaks down the dye into smaller, less harmful byproducts. [] Researchers utilize techniques like HPLC-MS to identify these intermediate compounds and understand the degradation pathway, ultimately assessing the effectiveness of this method for decontaminating water containing the dye. []

Q4: How does the concentration of Patent Blue V sodium affect its degradation kinetics?

A4: Studies reveal that the degradation of Patent Blue V sodium follows the Langmuir-Hinshelwood kinetic model. [] This model suggests that at higher initial dye concentrations, the rate of degradation is initially faster. [] This is likely due to increased interaction between the dye molecules and the photocatalyst surface at higher concentrations.

Q5: Are there any safety concerns regarding the use of Patent Blue V sodium in medical applications?

A5: While generally considered safe for specific medical applications, a case report highlights the potential for severe iatrogenic intoxication with Patent Blue V sodium. [] Details about the specific case are limited in the abstract, emphasizing the importance of careful administration and monitoring.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid](/img/structure/B33370.png)